molecular formula C11H13BrO2 B180291 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde CAS No. 153759-58-1

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Cat. No. B180291
Key on ui cas rn: 153759-58-1
M. Wt: 257.12 g/mol
InChI Key: DTEMRMZXDSDCPQ-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

Bromine (747 g) was gradually added to a solution of the 3-(tert-butyl)-2-(methoxymethoxy)benzaldehyde (1247 g, 4.67 mol) in methanol (4000 ml) while cooling on ice. After stirring at 20° C. for 1 hour, the solvent was distilled off under reduced pressure, ethyl acetate was added to the residue, the mixture was washed with water, saturated sodium aqueous hydrogencarbonate and brine in that order and the organic layer was dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to yield a crude product of the title compound (1333 g) as a red oil.
Quantity
747 g
Type
reactant
Reaction Step One
Name
3-(tert-butyl)-2-(methoxymethoxy)benzaldehyde
Quantity
1247 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[C:8]([O:15]COC)=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=[O:11])([CH3:6])([CH3:5])[CH3:4]>CO>[Br:1][C:13]1[CH:14]=[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])[C:8]([OH:15])=[C:9]([CH:12]=1)[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
747 g
Type
reactant
Smiles
BrBr
Name
3-(tert-butyl)-2-(methoxymethoxy)benzaldehyde
Quantity
1247 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=O)C=CC1)OCOC
Name
Quantity
4000 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the mixture was washed with water, saturated sodium aqueous hydrogencarbonate and brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1333 g
YIELD: CALCULATEDPERCENTYIELD 111%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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